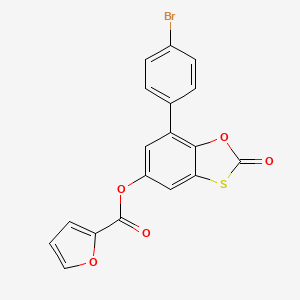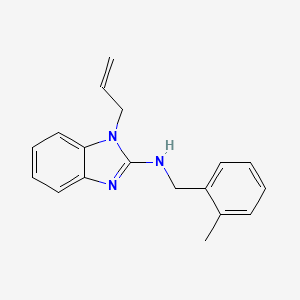![molecular formula C25H20BrN3O2 B11416272 4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416272.png)
4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BROMOPHENYL)-3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials might include bromobenzene derivatives, hydroxybenzene derivatives, and phenylethyl compounds. Common synthetic routes could involve:
Cyclization reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of bromine and hydroxyl groups through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of bromine to hydrogen.
Substitution: Replacement of bromine with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound might be studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biology, it could be investigated for its biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound might be explored for its potential therapeutic applications, including drug development.
Industry
In industry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
4-(3-ブロモフェニル)-3-(2-ヒドロキシフェニル)-5-(2-フェニルエチル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンの作用機序は、その特定の用途によって異なります。生物学的状況では、酵素、受容体、またはその他の分子標的に結合して、その活性を調節する可能性があります。関与する正確な経路を解明するには、詳細な生化学的研究が必要です。
類似化合物との比較
類似化合物
4-(3-クロロフェニル)-3-(2-ヒドロキシフェニル)-5-(2-フェニルエチル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン: ブロムの代わりに塩素原子を持つ類似の構造。
4-(3-フルオロフェニル)-3-(2-ヒドロキシフェニル)-5-(2-フェニルエチル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン: ブロムの代わりにフッ素原子を持つ類似の構造。
4-(3-メチルフェニル)-3-(2-ヒドロキシフェニル)-5-(2-フェニルエチル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン: ブロムの代わりにメチル基を持つ類似の構造。
独自性
4-(3-ブロモフェニル)-3-(2-ヒドロキシフェニル)-5-(2-フェニルエチル)-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンにおけるブロモフェニル基の存在は、そのアナログと比較して、ユニークな反応性と潜在的な生物活性を付与します。臭素原子は、ハロゲン結合などの特定の相互作用に関与することができ、化合物の特性や用途に影響を与える可能性があります。
特性
分子式 |
C25H20BrN3O2 |
|---|---|
分子量 |
474.3 g/mol |
IUPAC名 |
4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H20BrN3O2/c26-18-10-6-9-17(15-18)24-21-22(19-11-4-5-12-20(19)30)27-28-23(21)25(31)29(24)14-13-16-7-2-1-3-8-16/h1-12,15,24,30H,13-14H2,(H,27,28) |
InChIキー |
OUFZFUBGZLEAPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC(=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide](/img/structure/B11416193.png)


![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11416212.png)
![N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416218.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11416224.png)
![2-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11416236.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416248.png)
![Methyl 5-(3,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11416255.png)
![7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416265.png)
![3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416268.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11416276.png)
![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416280.png)
![5-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416283.png)
